3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide
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Overview
Description
3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a sulfonamide group, which is a key functional group in many pharmaceuticals due to its ability to interact with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide typically involves multiple steps:
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Formation of the Sulfonamide Backbone: : The initial step involves the reaction of 4-propoxybenzenesulfonyl chloride with 3-methyl aniline to form the sulfonamide backbone. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
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Introduction of the Morpholino Group: : The next step involves the introduction of the 2-phenylmorpholino group. This can be achieved through a nucleophilic substitution reaction where the sulfonamide intermediate reacts with 2-phenylmorpholine in the presence of a suitable catalyst.
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Oxidation to Form the Ketone: : The final step is the oxidation of the ethyl group to form the 2-oxo group. This can be accomplished using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl and propoxy groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
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Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine under strong reducing conditions.
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Substitution: : The aromatic ring and the sulfonamide group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and proteins. The sulfonamide group is known to mimic the structure of natural substrates, making it useful in enzyme inhibition studies.
Medicine
Medically, compounds containing sulfonamide groups are often explored for their antibacterial properties. This compound could be investigated for its potential as a therapeutic agent against various bacterial infections.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-propoxybenzenesulfonamide: Lacks the methyl and morpholino groups, making it less complex.
N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide: Similar structure but without the 3-methyl and 4-propoxy groups.
Uniqueness
The uniqueness of 3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholino group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-3-12-28-20-10-9-19(14-17(20)2)30(26,27)23-15-22(25)24-11-13-29-21(16-24)18-7-5-4-6-8-18/h4-10,14,21,23H,3,11-13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOVKPVTPFEEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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